Stereochemical Identity and Purity: Direct Comparison to Sofosbuvir and Impurity H
CID 117885113 is a specific diastereomer of Sofosbuvir, differing in stereochemistry at the phosphorus chiral center, which results in a distinct retention time in reversed-phase HPLC [1]. While Sofosbuvir itself typically elutes as a single peak, impurity K exhibits a relative retention time (RRT) of approximately 0.75–0.85 relative to Sofosbuvir under standard USP/EP pharmacopoeial conditions . The compound is supplied with a certified purity of ≥98% (HPLC) , compared to other impurities such as Impurity H (CAS 1190307‑88‑0), which may be offered at lower purity levels (e.g., 95%) by some vendors . This purity differential is critical for accurate quantification in forced degradation studies and for meeting ICH Q3A reporting thresholds [2].
| Evidence Dimension | Stereochemical configuration and chromatographic retention |
|---|---|
| Target Compound Data | Diastereomer with (R)-configuration at phosphorus; relative retention time (RRT) ~0.75–0.85; purity ≥98% |
| Comparator Or Baseline | Sofosbuvir (PSI-7977) has (S)-configuration at phosphorus; RRT = 1.00; typical purity >99% for drug substance. Impurity H is a different diastereomer often supplied at 95% purity. |
| Quantified Difference | Stereochemical inversion results in a distinct RRT shift of 0.15–0.25 relative to Sofosbuvir, enabling specific identification. Purity of impurity K (≥98%) exceeds that of Impurity H (95%) by ≥3 absolute percentage points. |
| Conditions | Reversed-phase HPLC using C18 column, mobile phase acetonitrile/water with 0.1% formic acid, UV detection at 260 nm |
Why This Matters
The unique stereochemical identity and high purity of CID 117885113 are essential for accurate analytical method validation and impurity profiling, directly impacting regulatory compliance and drug product safety.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 117885113, Sofosbuvir impurity K. Accessed April 2026. View Source
- [2] ICH Harmonised Guideline. Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2006. View Source
